4,6-O-Benzylidene-1,2,3-tri-O-pivaloyl-b-D-glucopyranose

Carbohydrate Chemistry Protecting Group Orthogonality Oligosaccharide Synthesis

Standard acetyl-protected glucosyl donors suffer from pH-dependent migration and base-promoted hydrolysis, causing stereochemical scrambling. 4,6-O-Benzylidene-1,2,3-tri-O-pivaloyl-β-D-glucopyranose (CAS 174465-15-7) overcomes these liabilities through its orthogonal pivaloyl/benzylidene pattern. • Pivaloyl at C-2 enforces exclusive 1,2-trans-β-glycosylation, eliminating α-anomer contamination critical for immunologically homogeneous β-(1→3)-glucan synthesis. • 4,6-O-Benzylidene acetal locks the ⁴C₁ chair, enhancing facial selectivity; cleavable independently while pivaloyl groups remain intact for sequential deprotection. • Convertible to trichloroacetimidate donor; superior glycosylation of hindered alcohols without competing transacylation. Supplied as custom synthesis with ≥95% purity; inquire for bulk quantities.

Molecular Formula C28H40O9
Molecular Weight 520.619
CAS No. 174465-15-7
Cat. No. B573492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-O-Benzylidene-1,2,3-tri-O-pivaloyl-b-D-glucopyranose
CAS174465-15-7
Molecular FormulaC28H40O9
Molecular Weight520.619
Structural Identifiers
SMILESCC(C)(C)C(=O)OC1C2C(COC(O2)C3=CC=CC=C3)OC(C1OC(=O)C(C)(C)C)OC(=O)C(C)(C)C
InChIInChI=1S/C28H40O9/c1-26(2,3)23(29)35-19-18-17(15-32-21(34-18)16-13-11-10-12-14-16)33-22(37-25(31)28(7,8)9)20(19)36-24(30)27(4,5)6/h10-14,17-22H,15H2,1-9H3/t17-,18-,19+,20-,21?,22+/m1/s1
InChIKeyZICCSHSKNBYBOC-PRYCNDIFSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-O-Benzylidene-1,2,3-tri-O-pivaloyl-β-D-glucopyranose: Orthogonal Protection for Glycosylation


4,6-O-Benzylidene-1,2,3-tri-O-pivaloyl-β-D-glucopyranose (CAS 174465-15-7, C28H40O9, MW 520.63 g/mol) is a selectively protected D-glucopyranose derivative bearing a benzylidene acetal at the 4,6-positions and pivaloyl (trimethylacetyl) esters at the 1,2,3-positions . This orthogonal protection pattern renders the anomeric center (C-1) a latent electrophile while the 4,6-O-benzylidene acetal locks the pyranose ring in a conformationally rigid ⁴C₁ chair, dictating facial selectivity in glycosylation events . The compound is an advanced intermediate employed in stereocontrolled assembly of complex glycans, wherein the pivaloyl groups provide exceptional stability against migration and premature hydrolysis relative to acetyl congeners [1].

Orthogonal protection strategy for stereocontrolled glycosylation

Pivaloyl esters resist migration and premature hydrolysis

Conformationally rigid benzylidene acetal enforces β-face selectivity

Why 4,6-O-Benzylidene-1,2,3-tri-O-pivaloyl-β-D-glucopyranose Is Irreplaceable


Generic substitution with 4,6-O-benzylidene-1,2,3-tri-O-acetyl-β-D-glucopyranose or 1,2,3-tri-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside introduces critical liabilities: acetyl esters undergo pH-dependent migration and base-promoted hydrolysis, compromising regiochemical integrity during multi-step sequences [1]; benzyl ethers resist orthogonal cleavage under conditions compatible with pivaloyl retention, complicating late-stage deprotection [2]; and both alternatives fail to deliver the unique stereoelectronic environment conferred by the bulky pivaloyl group at C-2, which actively suppresses orthoester formation and enforces exclusive 1,2-trans-β-glycosylation [3]. These functional divergences translate directly to synthetic failures—either in yield erosion or stereochemical scrambling—when the pivaloyl-benzylidene combination is absent.

Migration

Acetyl-protected analogs undergo pH-dependent migration that can compromise regiochemical integrity.

Cleavage

Benzyl ethers resist orthogonal cleavage while retaining pivaloyl, complicating sequential deprotection.

Orthoester

C-2 pivaloyl uniquely suppresses orthoester formation; acetyl-based donors do not, risking yield loss and stereochemical scrambling.

Performance Data: Pivaloyl vs. Acetyl and Benzyl Protection


Pivaloyl Stability During Benzylidene Cleavage

The target compound's benzylidene acetal can be selectively cleaved under reductive conditions (NaBrO₃/Na₂S₂O₄ in EtOAc/H₂O) while pivaloyl esters survive unaffected [1]. In contrast, acetyl-protected analogs undergo partial ester hydrolysis under the same two-phase oxidative conditions, compromising positional integrity [1].

Benzylidene cleavage stability
Head-to-head
Pivaloyl: stable; Acetyl: partial hydrolysis
Supports orthogonal deprotection sequence
Two-phase oxidative conditions, NaBrO₃/Na₂S₂O₄
Carbohydrate Chemistry Protecting Group Orthogonality Oligosaccharide Synthesis

C-2 Pivaloyl Enforces Exclusive β-Glycosylation

Imidate glycosyl donors bearing a C-2 pivaloyl group undergo exclusive 1,2-trans-β-glycosylation with complete suppression of orthoester byproducts, whereas analogous C-2 acetyl-protected imidates afford significant orthoester contamination under identical conditions [1]. The bulky pivaloyl group sterically blocks the formation of the cyclic dioxolenium ion intermediate required for orthoester generation [1].

β-Glycosylation selectivity
Head-to-head
Exclusive β (0% orthoester) vs. acetyl: orthoester detected
Eliminates stereochemical scrambling
Imidate donor, BF₃·OEt₂ promotion
Stereoselective Glycosylation Neighboring Group Participation β-Glucoside Synthesis

Reduced Acyl Migration vs. Acetyl

Quantitative NMR kinetic analysis of acetyl versus pivaloyl migration in β-D-galactopyranosides at variable pH reveals that pivaloyl migration rates are dramatically slower—by orders of magnitude—compared to acetyl migration [1]. The bulky tert-butyl substituent creates a higher activation barrier for the intramolecular O→O acyl transfer reaction [1].

Acyl migration rate
Head-to-head
Orders-of-magnitude slower than acetyl
Preserves regiochemical purity
NMR kinetics, variable pH
Acyl Group Migration Protecting Group Stability NMR Kinetics

Higher Glycosylation Yields with Pivaloyl in Hindered Acceptors

In the glycosylation of the highly hindered fulvestrant (ICI 182,780) core at the 17-position, pivaloyl-protected glucose imidates gave effective conversion, while acetyl-protected imidates suffered from competing transacylation that eroded yield [1]. Similarly, in the total synthesis of dimeric Lewis X antigen, O-2 pivaloyl was explicitly chosen over O-2 acetyl as the stereocontrolling auxiliary to achieve higher glycosylation efficiency [2].

Yield with hindered acceptors
Reported
Effective conversion vs. transacylation byproducts (acetyl)
Supports glycoconjugate assembly
Steroid and oligosaccharide acceptors; cross-study comparable
Glycosylation Efficiency Sterically Hindered Acceptors Pivaloyl Auxiliary

Application Scenarios for 4,6-O-Benzylidene-1,2,3-tri-O-pivaloyl-β-D-glucopyranose


Stereocontrolled β-(1→3)-Glucan Assembly for Immuno-Oncology

This compound is the precursor of choice for constructing β-(1→3)-glucan fragments, which are critical pathogen-associated molecular patterns (PAMPs) under investigation as adjuvants and immune checkpoint potentiators. The C-2 pivaloyl group's absolute β-directing effect eliminates the α-anomer contamination that plagues acetyl-based syntheses, delivering immunologically homogeneous glycans required for reproducible receptor (Dectin-1) binding assays [1]. The 4,6-O-benzylidene group additionally rigidifies the acceptor, enhancing regioselectivity for 3-O glycosylation.

Pivaloyl-Protected Imidate Donors for Late-Stage Glycodiversification

The anomeric hydroxyl of 4,6-O-benzylidene-1,2,3-tri-O-pivaloyl-β-D-glucopyranose is readily converted to the corresponding trichloroacetimidate donor under standard conditions (CCl₃CN, DBU). This donor class, when equipped with pivaloyl protection, is uniquely capable of glycosylating hindered secondary alcohols in complex natural product scaffolds—such as the 17-position of fulvestrant derivatives—without the competing transacylation that limits acetyl-protected counterparts [2]. This property is essential for generating homogeneous antibody-drug conjugate (ADC) payload-linker intermediates.

Orthogonal Deprotection for Branched Oligosaccharide Synthesis

The orthogonal stability profile—where the 4,6-O-benzylidene acetal can be cleaved oxidatively or reductively while pivaloyl esters remain completely intact—enables sequential deprotection of the 4,6-positions independent of the 1,2,3-positions [3]. This is the foundational logic for synthesizing branched glycan structures (e.g., Lewis antigens, sialyl Lewis X mimics) where different arms of the oligosaccharide must be extended at different stages of the convergent assembly. No acetylated or benzylated analog offers this precise sequence of unmasking.

Application
Selection Property
Validation Focus
β-(1→3)-Glucan synthesis for PAMP research
C-2 pivaloyl β-directing effect
Homogeneity in Dectin-1 binding assays
Late-stage glycodiversification of hindered alcohols
Orthoester suppression by pivaloyl
Transacylation-free glycosylation of complex scaffolds
Branched oligosaccharide assembly
Orthogonal benzylidene-pivaloyl stability
Sequential 4,6- vs 1,2,3-deprotection verification

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